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Compound of Interest

Compound Name: 2-Phenoxybenzophenone

CAS No.: 42506-05-8

Cat. No.: B14659841

Get Quote

Abstract & Strategic Rationale
The preparation of 2-phenoxybenzophenone (the ortho isomer) presents a classic

regioselectivity challenge in aromatic chemistry.

The Problem: Standard Friedel-Crafts benzoylation of diphenyl ether is governed by steric

hindrance and electronic effects that overwhelmingly favor the para isomer (4-

phenoxybenzophenone, >95% selectivity). The ortho position is sterically crowded and often

leads to xanthone formation via cyclization under Lewis acidic conditions.

The Solution: To strictly target the 2-isomer, this protocol utilizes Directed Ortho-Metalation

(DoM). The ether oxygen of diphenyl ether serves as a Directing Metalation Group (DMG),

coordinating with an alkyllithium base to facilitate selective deprotonation at the ortho

position. This lithiated intermediate is then trapped with a benzoyl equivalent (benzonitrile) to

yield the target ketone upon hydrolysis.
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Reaction Scheme & Mechanism
The synthesis proceeds via a lithiation-imination-hydrolysis sequence. The use of TMEDA

(N,N,N',N'-tetramethylethylenediamine) is critical to de-aggregate the n-butyllithium, increasing

its basicity and kinetic reactivity toward the ortho proton.[1]

Chemical Pathway[2][3][4][5][6][7][8][9][10]
Coordination/Deprotonation: Diphenyl ether + n-BuLi/TMEDA

2-Lithiodiphenyl ether

Electrophilic Trap: 2-Lithiodiphenyl ether + Benzonitrile

Imine salt (Lithium ketimide)[1]

Hydrolysis: Imine salt + H

O

2-Phenoxybenzophenone
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Figure 1: Mechanistic pathway for the Directed Ortho-Metalation (DoM) synthesis.[1]

Materials & Equipment
Reagents
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Reagent Purity/Grade Role Hazard Note

Diphenyl Ether >99% Substrate

Solid at RT (mp

26°C).[1] Melt before

use.

n-Butyllithium
1.6M or 2.5M in

Hexanes
Base

Pyrophoric. Handle

under Argon/N2.

TMEDA Anhydrous, 99% Ligand/Promoter Toxic, Flammable.[1]

Benzonitrile 99% Electrophile Toxic.

THF
Anhydrous

(distilled/dried)
Solvent Peroxide former.

HCl (aq) 2M or 3M Hydrolysis Agent Corrosive.

Equipment
Schlenk Line or Glovebox: Strictly inert atmosphere (Argon or Nitrogen) is required.

Reaction Vessel: 3-neck round bottom flask (oven-dried) with magnetic stir bar.[1]

Temperature Control: Acetone/Dry Ice bath (-78°C) and Ice/Water bath (0°C).

Addition Funnel: Pressure-equalizing, for controlled addition of n-BuLi.[1]

Experimental Protocol
Step 1: System Preparation[1]

Flame-dry a 250 mL 3-neck round bottom flask under vacuum.

Backfill with dry Argon. Repeat this cycle 3 times to ensure zero moisture.

Equip the flask with a rubber septum, a temperature probe, and a nitrogen inlet.[1]

Step 2: Ortho-Lithiation[1][8][11]
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Charge Substrate: Add Diphenyl Ether (1.70 g, 10.0 mmol) and TMEDA (1.65 mL, 11.0

mmol, 1.1 equiv) to the flask.

Solvent: Cannulate Anhydrous THF (50 mL) into the flask. Stir to dissolve.

Cooling: Submerge the flask in a Dry Ice/Acetone bath and cool to -78°C. Allow 15 minutes

for thermal equilibration.

Metalation: Slowly add n-Butyllithium (11.0 mmol, 1.1 equiv) dropwise via syringe or addition

funnel over 10-15 minutes.[1]

Observation: The solution may turn a slight yellow/orange color.

Critical: Maintain internal temperature below -70°C to prevent "Wittig rearrangement" or

benzyne formation.

Incubation: Stir the mixture at -78°C for 1 hour, then allow it to warm briefly to 0°C for 15

minutes to ensure complete lithiation, then cool back to -78°C.

Step 3: Electrophilic Trapping[1]
Addition: Add Benzonitrile (1.13 g, 1.15 mL, 11.0 mmol, 1.1 equiv) dropwise to the lithiated

solution at -78°C.

Reaction: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction

to warm to Room Temperature (25°C) over 2 hours.

Mechanism:[1][2][3][4][5][6][7][8][9] The organolithium attacks the nitrile carbon, forming a

stable lithium ketimide salt (

).

Step 4: Hydrolysis & Workup[1]
Quench: Cool the flask to 0°C in an ice bath.

Hydrolysis: Slowly add 3M HCl (30 mL). Stir vigorously at room temperature for 1-2 hours.

Note: This step hydrolyzes the intermediate imine (
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) to the ketone (

). The solution will likely become biphasic.

Extraction: Transfer to a separatory funnel. Extract with Diethyl Ether or Ethyl Acetate (3 x 30

mL).

Wash: Wash combined organics with Brine (sat. NaCl), then Water.[1]

Drying: Dry over anhydrous MgSO

or Na

SO

. Filter and concentrate under reduced pressure (Rotavap).

Step 5: Purification[1]
Crude Analysis: The crude oil usually contains unreacted diphenyl ether.

Crystallization: 2-Phenoxybenzophenone is a solid (mp ~50-60°C).[1] Recrystallize from

Ethanol or a Hexane/Ethyl Acetate mixture.

Chromatography (Alternative): If oil persists, use Flash Column Chromatography (Silica Gel).

[1]

Eluent: Hexanes:Ethyl Acetate (95:5 to 90:10).[1] The product is less polar than

benzophenone but more polar than diphenyl ether.

Characterization Data (Expected)
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Technique Diagnostic Signal Interpretation

1H NMR (CDCl3) 6.8 - 7.8 ppm (m)

Complex aromatic region.[1]

Key diagnostic is the splitting

pattern of the ring bearing the

carbonyl and ether. Look for

ortho coupling.

13C NMR (CDCl3) ~196 ppm C=O (Carbonyl carbon).[1]

13C NMR (CDCl3) ~155-160 ppm
C-O (Ipsocarbon attached to

ether oxygen).[1]

IR Spectroscopy ~1660 cm Strong C=O stretch

(conjugated ketone).[1]

IR Spectroscopy ~1240 cm Strong C-O-C stretch (ether).

[1]

Mass Spec m/z = 274.1 Molecular Ion [M]+.

Troubleshooting & Optimization
Issue Probable Cause Corrective Action

Low Yield Moisture in solvent/gas.

Re-distill THF over

Na/Benzophenone; check Ar

lines.

Starting Material Recovery Incomplete lithiation.
Increase lithiation time at 0°C;

ensure TMEDA is fresh/dry.

Product is 4-isomer Impossible via this route.

If 4-isomer is found, you likely

used a Friedel-Crafts catalyst

(AlCl3) by mistake.[1]

Tertiary Alcohol Impurity Double addition of Li reagent.

Use Benzonitrile (as

described) instead of Benzoyl

Chloride. Nitriles prevent

double addition.
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Workflow Diagram
Step 1: Setup

Dry THF, Argon, -78°C Bath

Step 2: Lithiation
Add Diphenyl Ether + TMEDA

Add n-BuLi slowly

Step 3: Electrophile
Add Benzonitrile

Warm to RT

Step 4: Hydrolysis
Add 3M HCl

Stir 1-2h (Imine -> Ketone)

Step 5: Workup & Purification
Extract (EtOAc), Dry, Recrystallize

Click to download full resolution via product page

Figure 2: Operational workflow for the synthesis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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